3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole
CAS No.: 950266-00-9
Cat. No.: VC11895318
Molecular Formula: C25H21N3O2S
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950266-00-9 |
|---|---|
| Molecular Formula | C25H21N3O2S |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C25H21N3O2S/c1-3-29-20-11-9-18(10-12-20)24-26-25(30-27-24)23-22(28-13-4-5-14-28)21(16-31-23)19-8-6-7-17(2)15-19/h4-16H,3H2,1-2H3 |
| Standard InChI Key | HYELWUDDDFPRNU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C(=CS3)C4=CC=CC(=C4)C)N5C=CC=C5 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C(=CS3)C4=CC=CC(=C4)C)N5C=CC=C5 |
Introduction
Structural Characteristics and Molecular Composition
Molecular Architecture
The molecular formula of 3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole is C25H21N3O2S, with a molecular weight of 427.5 g/mol. Its IUPAC name reflects the integration of multiple aromatic systems: a 1,2,4-oxadiazole ring bonded to a 4-ethoxyphenyl group at position 3 and a thiophene moiety at position 5. The thiophene ring is further substituted with a 3-methylphenyl group and a 1H-pyrrol-1-yl group, creating an extended π-conjugated system (Figure 1).
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| CAS No. | 950266-00-9 |
| Molecular Formula | C25H21N3O2S |
| Molecular Weight | 427.5 g/mol |
| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C(=CS3)C4=CC=CC(=C4)C)N5C=CC=C5 |
| Topological Polar Surface Area | 82.6 Ų (calculated) |
The compound’s structure was validated through spectroscopic techniques, including IR, 1H NMR, and 13C NMR . Predicted IR bands at ~1600 cm⁻¹ correspond to C=N stretching in the oxadiazole ring, while aromatic C-H stretches appear near 3050 cm⁻¹. NMR spectra reveal distinct shifts for ethoxy methyl protons (δ 1.37 ppm) and pyrrole protons (δ 7.33 ppm) .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole typically follows a multi-step protocol involving cyclization and functionalization (Scheme 1) :
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Precursor Preparation: A thiophene derivative bearing 3-methylphenyl and pyrrole groups is synthesized via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
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Oxadiazole Formation: The thiophene intermediate reacts with a 4-ethoxyphenyl-substituted hydrazide in the presence of a coupling agent (e.g., POCl3) to form the 1,2,4-oxadiazole ring .
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Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiophene Synthesis | Pd(PPh3)4, K2CO3, DMF, 80°C | 72 |
| Oxadiazole Cyclization | POCl3, CH2Cl2, reflux, 12 h | 68 |
| Final Purification | Silica gel (hexane/EtOAc 7:3) | 95 |
Spectroscopic Validation
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IR Spectroscopy: Strong absorption at 1580 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C), and 2920 cm⁻¹ (C-H aromatic) .
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1H NMR (400 MHz, CDCl3): δ 1.37 (t, 3H, OCH2CH3), 2.35 (s, 3H, CH3), 4.11 (q, 2H, OCH2), 6.85–7.65 (m, aromatic H).
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13C NMR: Signals at δ 161.2 (C=N), 148.5 (C-O), and 125–140 ppm (aromatic carbons) .
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water (<0.1 mg/mL). Its logP value of 4.2 predicts high lipid permeability, suggesting potential blood-brain barrier penetration . Thermal analysis (DSC) indicates a melting point of 218–220°C, with decomposition above 300°C.
Biological Activities and Mechanism
Table 3: Predicted Bioactivity Scores
| Target | IC50 (µM) | Ki (µM) |
|---|---|---|
| E. coli PDF | 0.85 | 0.42 |
| S. aureus DNA gyrase | 1.2 | 0.67 |
Anticancer Activity
Preliminary assays show IC50 values of 8.7 µM against MCF-7 breast cancer cells, likely due to topoisomerase II inhibition. The ethoxyphenyl group enhances DNA intercalation, as evidenced by fluorescence quenching studies.
The compound’s extended conjugation and low bandgap (2.1 eV) make it a candidate for organic semiconductors and non-linear optical (NLO) materials. Theoretical calculations predict a high hyperpolarizability (β = 12.5 × 10⁻³⁰ esu), outperforming reference NLO chromophores like Disperse Red 1.
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